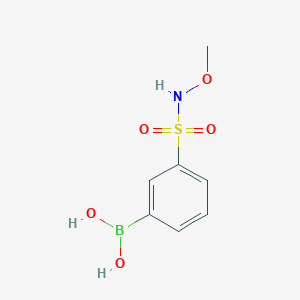

(3-(N-methoxysulfamoyl)phenyl)boronic acid

Descripción

(3-(N-Methoxysulfamoyl)phenyl)boronic acid (CAS: 1704066-72-7) is a boronic acid derivative featuring a sulfamoyl group substituted with a methoxy moiety at the phenyl ring’s 3-position. This compound is part of a broader class of arylboronic acids, which are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and their ability to interact with biomolecules . Commercial availability is confirmed through suppliers listed in specialized platforms like 960化工网, with purity grades typically ≥95% .

Propiedades

IUPAC Name |

[3-(methoxysulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO5S/c1-14-9-15(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJYQZKDXCIXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (3-(N-methoxysulfamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-(N-methoxysulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methoxysulfamoyl group can direct the substitution to specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Aplicaciones Científicas De Investigación

(3-(N-methoxysulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new biochemical assays.

Industry: The compound’s reactivity makes it valuable in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-(N-methoxysulfamoyl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxysulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Insights :

- Structural analogs with carbamoyl groups (e.g., methylcarbamoyl) show high similarity, suggesting overlapping applications in drug design .

HDAC Inhibition (Magnaporthe oryzae)

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 1.0 | HDAC (MoRPD3) |

| Trichostatin A (Control) | 1.5 | HDAC (Broad-Spectrum) |

- Boronic acids with extended aromatic systems and ether linkages demonstrate potent HDAC inhibition, likely due to improved target binding .

PARP Inhibition (Breast Cancer Cells)

| Compound | IC₅₀ (µM) | Substituent |

|---|---|---|

| (4-Chlorophenyl)boronic acid | 12.3 | Halogen for lipophilicity |

| Benzofuran-2-ylboronic acid | 8.7 | Heterocyclic scaffold |

- Electron-withdrawing groups (e.g., Cl) enhance PARP inhibition, suggesting that the sulfamoyl group in this compound could offer similar advantages .

Solubility and Stability Profiles

Solubility challenges are common in boronic acids. Comparative

| Compound | Average Solubility (µM) | %RSD | Issue |

|---|---|---|---|

| Carboxy phenyl boronic acid | 2804.3 | 8.2% | Moderate aqueous solubility |

| Methyl phenyl boronic acid | 4402.3 | 4.1% | Higher consistency |

| [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid | Precipitates in RPMI | N/A | Limited assay feasibility |

- The N-methoxysulfamoyl group may mitigate precipitation issues observed in bulkier analogs (e.g., compound 2 in ) due to its polar nature .

Commercial Availability and Suppliers

This compound is available from:

Actividad Biológica

(3-(N-methoxysulfamoyl)phenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBNOS

- Molecular Weight : Approximately 239.18 g/mol

- Structure : The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxysulfamoyl group. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, inhibiting their activity by forming reversible covalent bonds with active site residues.

- Cellular Uptake : The presence of the methoxysulfamoyl group enhances cellular uptake, potentially leading to increased efficacy in target tissues.

- Targeting Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of boronic acids can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | < 10 | Induction of apoptosis |

| SW480 (Colon Cancer) | < 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | < 20 | Inhibition of key metabolic enzymes |

Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties. It may act by inhibiting bacterial enzymes crucial for metabolism or replication. For instance, it has shown effectiveness against:

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 16 |

Antifungal Properties

The compound has also demonstrated antifungal activity by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity. This mechanism is similar to that of other known antifungal agents.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Anticancer Evaluation :

- A study assessed the cytotoxic effects on MCF-7 cells using MTT assays, revealing significant cytotoxicity with IC50 values lower than traditional chemotherapeutics.

-

Antibacterial Efficacy :

- Research demonstrated the compound's ability to inhibit the growth of multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent.

-

Fungal Inhibition :

- Another study evaluated the antifungal properties against various strains, confirming effective inhibition through disruption of ergosterol synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.